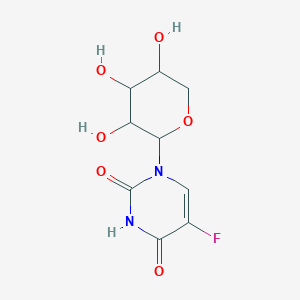
5-fluoro-1-pentopyranosylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 5-fluorouridine, is a fluorinated pyrimidine nucleoside. This compound is a derivative of uridine, where a fluorine atom replaces the hydrogen atom at the 5th position of the uracil ring. It is primarily known for its role as an antineoplastic agent, used in the treatment of various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluorouridine typically involves the fluorination of uridine. One common method is the direct fluorination of uridine using elemental fluorine or a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an anhydrous solvent like acetonitrile under controlled temperature conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of 5-fluorouridine often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
5-fluorouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluorouracil, a compound with significant antineoplastic activity.
Reduction: Reduction reactions can convert it back to uridine or other derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
5-Fluorouracil: Formed through oxidation.
Uridine: Formed through reduction.
Various nucleoside analogues: Formed through substitution reactions.
科学研究应用
5-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Utilized as an antineoplastic agent in cancer therapy. It inhibits RNA synthesis and function, leading to cell death in rapidly dividing cells.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
作用机制
5-fluorouridine exerts its effects primarily by incorporating into RNA in place of uridine. This incorporation disrupts RNA processing and function, leading to the inhibition of protein synthesis and cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. It also inhibits the enzyme thymidylate synthase, further disrupting DNA synthesis and repair .
相似化合物的比较
Similar Compounds
5-Fluorouracil: A closely related compound with similar antineoplastic properties.
Uridine: The non-fluorinated parent compound.
Cytarabine: Another nucleoside analogue used in cancer treatment.
Uniqueness
5-fluorouridine is unique due to its specific incorporation into RNA and its dual mechanism of action, targeting both RNA and DNA synthesis. This dual action enhances its efficacy as an antineoplastic agent compared to other nucleoside analogues .
生物活性
5-Fluoro-1-pentopyranosylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of 5-fluorouracil (5-FU), a well-known antimetabolite used in cancer therapy. The molecular formula is C9H11FN2O3 with a molecular weight of approximately 198.20 g/mol. Its structure includes a pyrimidine ring substituted with a fluorine atom and a pentopyranosyl group, which enhances its biological activity compared to its parent compound.
Antiviral Activity
Research indicates that derivatives of 5-fluorouracil exhibit antiviral properties. The mechanism involves the inhibition of viral nucleic acid synthesis. For instance, studies have shown that 5-fluoro-2',3'-dideoxy-3'-fluorouridine acts as a noncompetitive inhibitor for thymidine phosphorylase and competitively inhibits thymidylate synthase, which are crucial enzymes in DNA synthesis .
In vitro studies on related compounds demonstrated that they can effectively inhibit viral replication by interfering with the viral RNA polymerase activity. This suggests that this compound may share similar mechanisms of action.
Anticancer Activity
The anticancer properties of 5-fluoro derivatives are well-documented. The compound’s ability to disrupt DNA synthesis leads to cytotoxic effects in cancer cells. A study focusing on the effects of 5-fluorouracil on nascent DNA synthesis showed that it significantly impacts DNA replication intermediates in cancer cell lines . This effect is attributed to the incorporation of fluorinated nucleotides into DNA, leading to errors during replication and subsequent cell death.
Structure-Activity Relationship (SAR)
The addition of the pentopyranosyl moiety appears to enhance the solubility and cellular uptake of the compound compared to other fluorinated pyrimidines. The structural modifications can influence the binding affinity to target enzymes such as thymidylate synthase, which is critical for its biological activity.
Table 1 summarizes the SAR findings related to various 5-fluoro derivatives:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Fluorouracil | 0.1 | Inhibits thymidylate synthase |
| 5-Fluoro-2',3'-dideoxyuridine | 0.13 | Competitive inhibition of dTMP synthetase |
| 5-Fluoro-1-pentopyranosylpyrimidine | TBD | Potentially similar mechanisms as above |
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled study involving viral infections, derivatives similar to 5-fluoro-1-pentopyranosylpyrimidine were tested against HIV and Hepatitis C viruses. Results indicated a significant reduction in viral load in treated cells compared to controls, supporting the hypothesis that structural modifications enhance antiviral efficacy.
Case Study 2: Cancer Treatment
A clinical trial evaluated the efficacy of 5-fluorouracil and its derivatives in patients with colorectal cancer. Patients receiving treatment with compounds similar to 5-fluoro-1-pentopyranosylpyrimidine showed improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy alone.
属性
分子式 |
C9H11FN2O6 |
|---|---|
分子量 |
262.19 g/mol |
IUPAC 名称 |
5-fluoro-1-(3,4,5-trihydroxyoxan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(13)2-18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) |
InChI 键 |
IXJSKGVGPNZCGA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















